3,5-Dibromo-2-hydroxybenzoic acid

Beschreibung

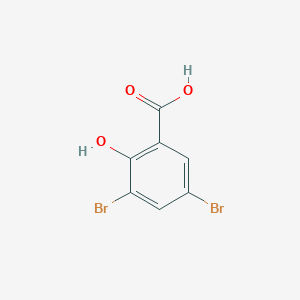

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromo-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBZHSOXKROMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062869, DTXSID301184567 | |

| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-55-5, 509092-66-4 | |

| Record name | 3,5-Dibromosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-2-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIBROMOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5JO5UA21H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dibromo-2-hydroxybenzoic acid CAS number and molecular weight

An In-Depth Technical Guide to 3,5-Dibromo-2-hydroxybenzoic Acid

Introduction

This compound, also widely known by its synonym 3,5-Dibromosalicylic acid, is a halogenated derivative of salicylic acid. As a Senior Application Scientist, my experience has shown that while this compound may not be a household name, it represents a class of highly versatile intermediates in organic synthesis. Its true value lies in the strategic placement of its functional groups: a carboxylic acid, a hydroxyl group, and two bromine atoms on an aromatic ring. This specific arrangement provides multiple reactive sites, making it a valuable building block for constructing more complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth look at its core properties, synthesis, applications, and handling, grounded in established scientific principles.

The fundamental identifiers for this compound are a CAS Number of 3147-55-5 and a molecular weight of approximately 295.91 g/mol .[1][2]

Part 1: Core Physicochemical Properties and Identification

Accurate identification is the bedrock of any chemical workflow. The key identifiers and physicochemical properties of this compound are summarized below. These data are crucial for everything from reaction setup and solvent selection to analytical characterization and safety assessments.

Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 3147-55-5 | [1][2][3] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 3,5-Dibromosalicylic acid, 2-Hydroxy-3,5-dibromobenzoic acid | [1][3] |

| Molecular Formula | C₇H₄Br₂O₃ | [1][2][5] |

| Molecular Weight | 295.91 g/mol | [1][2] |

| SMILES | C1=C(C=C(C(=C1C(=O)O)O)Br)Br | [1][6] |

| InChIKey | BFBZHSOXKROMBG-UHFFFAOYSA-N | [1][3] |

Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Appearance | White powder or needles | [5] |

| Melting Point | 223-224 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in alcohol and ether. | [5] |

| Spectroscopic Data | Infrared (IR) and Mass Spectrometry (EI) data are available through the NIST Chemistry WebBook. | [3][7] |

Part 2: Synthesis Methodology: Electrophilic Aromatic Substitution

The most common and logical synthesis of this compound is via the direct bromination of salicylic acid. This is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the aromatic ring.

Causality of the Synthesis

The choice of salicylic acid as the starting material is strategic. The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing. When both are present, the powerful activating effect of the hydroxyl group dominates the reaction's outcome. The hydroxyl group directs the incoming bromine electrophiles to the positions ortho and para to it (positions 3 and 5). This inherent electronic guidance makes the synthesis highly efficient and regioselective, leading to the desired 3,5-disubstituted product.

The workflow for this synthesis can be visualized as follows:

Detailed Laboratory Protocol

This protocol is adapted from established methods, including those described in patent literature, to ensure robustness and high yield.[8]

-

Vessel Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 mole of salicylic acid in 0.3 to 2.0 liters of an aqueous p-dioxane solvent mixture (containing 10-70% water).

-

Temperature Control: Heat the reaction mixture to a temperature between 50°C and 100°C. Maintaining this temperature is crucial for the reaction rate.[8]

-

Bromine Addition: Slowly add 2.0 to 2.2 molar equivalents of liquid bromine to the stirred reaction mixture via the dropping funnel. The slight excess of bromine ensures the complete conversion of the starting material. The slow addition rate is critical to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Monitoring: Maintain the reaction at temperature with continuous stirring until the characteristic red-brown color of bromine has disappeared, indicating that the reaction is complete.

-

Product Crystallization: Cool the reaction mixture to below 90°C. The product, this compound, is sparingly soluble in the cooled reaction medium and will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining solvent and inorganic byproducts.

-

Drying: Dry the purified product in a vacuum oven to yield this compound as a white crystalline solid.

This self-validating protocol includes visual cues (color change) and clear physical state transitions (precipitation) to monitor progress and confirm successful synthesis before proceeding to analytical confirmation.

Part 3: Applications in Research and Drug Development

The utility of this compound stems from its function as a molecular scaffold. The bromine atoms serve as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at positions 3 and 5. The hydroxyl and carboxylic acid groups can be used for esterification, amidation, or as directing groups in further reactions.

Scaffold for Drug Discovery

The 2-hydroxybenzoic acid core is a known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are actively being investigated for novel therapeutic applications. For example, recent research has identified the 2-hydroxybenzoic acid moiety as a crucial "warhead" for designing selective inhibitors of SIRT5, a sirtuin deacetylase enzyme implicated in metabolic diseases and cancer.[9] While this research did not use the 3,5-dibromo derivative directly, it authoritatively establishes the value of the core scaffold. The bromine atoms on our compound of interest provide ideal handles for chemists to rapidly synthesize a library of diverse analogues, modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties for targets like SIRT5 and others.

Precursor for Complex Molecules

This compound serves as a documented starting material for other valuable chemical intermediates, such as 5-nitrosalicylic acid. This highlights its role not just in creating final products, but in building the essential components required for multi-step synthetic campaigns.

Part 4: Safety, Handling, and Disposal

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the initial search, its safety profile can be reasonably inferred from structurally similar compounds, such as its isomer 3,5-Dibromo-4-hydroxybenzoic acid. As a halogenated organic acid, it should be handled with care, assuming it is an irritant. It is imperative to consult the specific SDS from your chemical supplier before handling.

Anticipated GHS Hazards

The following hazards are typical for this class of compounds.[10][11][12][13]

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by the strategic interplay of its functional groups. Its straightforward, high-yield synthesis from salicylic acid makes it an accessible building block for a wide range of applications. For researchers in drug development and materials science, it offers a robust scaffold equipped with multiple reactive sites, enabling the efficient construction of complex and novel molecular architectures. Proper understanding of its properties, synthesis, and safe handling procedures is key to unlocking its full potential in the laboratory.

References

- 1. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]

- 4. This compound | CAS 3147-55-5 [matrix-fine-chemicals.com]

- 5. 3,5-Dibromosalicylic Acid [drugfuture.com]

- 6. PubChemLite - this compound (C7H4Br2O3) [pubchemlite.lcsb.uni.lu]

- 7. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]

- 8. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]

- 9. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Benzoic acid, 3,5-dibroMo-2,4-dihydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 3,5-Dibromo-4-hydroxybenzoic acid - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-2-hydroxybenzoic Acid

Introduction

3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-Dibromosalicylic acid, is a halogenated derivative of salicylic acid.[1][2] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and two bromine atoms on the aromatic ring, makes it a compound of interest in synthetic chemistry and drug development.[1][3] Accurate structural elucidation and purity assessment are paramount for its application, and this is achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering both experimental protocols and detailed interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

-

NMR tube and cap

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

-

Vortex the vial until the sample is completely dissolved.

-

To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals.[6] Filtering is essential because suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The exact chemical shifts can vary slightly depending on the solvent and concentration. In a typical aromatic region, two doublets would be observed for the two non-equivalent aromatic protons. The hydroxyl and carboxylic acid protons are often broad singlets and their chemical shifts can be highly variable.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are influenced by the electronic effects of the substituents. The carboxyl carbon will appear significantly downfield. The carbons attached to the bromine and oxygen atoms will also have characteristic chemical shifts.

Data Summary: NMR

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Variable, broad | Singlet | -COOH |

| ¹H | Variable, broad | Singlet | -OH |

| ¹H | ~7.5-8.5 | Doublet | Aromatic CH |

| ¹H | ~7.5-8.5 | Doublet | Aromatic CH |

| ¹³C | ~165-175 | Singlet | C=O |

| ¹³C | ~150-160 | Singlet | C-OH |

| ¹³C | ~130-140 | Singlet | Aromatic CH |

| ¹³C | ~130-140 | Singlet | Aromatic CH |

| ¹³C | ~110-125 | Singlet | C-Br |

| ¹³C | ~110-125 | Singlet | C-Br |

| ¹³C | ~110-125 | Singlet | Aromatic C-COOH |

Note: The exact chemical shifts can vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[7][8]

Procedure:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of powdered this compound onto the ATR crystal.

-

Apply pressure using the swivel press to ensure good contact between the sample and the crystal.[7]

-

Record the sample spectrum.

-

Clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Causality Behind Experimental Choices: The ATR technique works by passing an IR beam through a crystal, where it undergoes total internal reflection at the crystal-sample interface.[7] An evanescent wave penetrates a few micrometers into the sample, allowing for the measurement of its IR absorption without the need for extensive sample preparation like making KBr pellets.[7][8]

IR Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

O-H Stretch (Phenolic): A sharper O-H stretching band may be observed around 3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the carbonyl group.

-

C=C Stretch (Aromatic): Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the phenolic hydroxyl group will appear in the 1210-1320 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint region, below 1000 cm⁻¹.

Data Summary: IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| ~3200-3600 | Medium, Sharp | O-H Stretch (Phenolic) |

| ~1680-1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| ~1450-1600 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1210-1320 | Strong | C-O Stretch |

| <1000 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Procedure:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Causality Behind Experimental Choices: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[9] This fragmentation is often predictable and provides valuable structural information. Aromatic compounds tend to produce a relatively stable molecular ion peak due to the stability of the aromatic ring.[9]

MS Spectral Interpretation

The mass spectrum of this compound will provide key structural information.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 295.91 g/mol .[1][10] Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks: M⁺ (both ⁷⁹Br), (M+2)⁺ (one ⁷⁹Br and one ⁸¹Br), and (M+4)⁺ (both ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[9] The loss of Br atoms is also a likely fragmentation pathway.

Data Summary: MS

| m/z | Interpretation |

| ~294, 296, 298 | Molecular Ion (M⁺) cluster |

| ~277, 279, 281 | Loss of -OH |

| ~250, 252, 254 | Loss of -COOH |

| ~215, 217 | Loss of Br |

Visualization of Fragmentation

Caption: Proposed EI-MS fragmentation of this compound.

Integrated Spectroscopic Analysis Workflow

The combination of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The following diagram illustrates the logical workflow for this integrated analysis.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic data obtained from NMR, IR, and MS techniques provide complementary information that, when combined, allows for the unequivocal identification and structural confirmation of this compound. This guide has outlined the standard experimental procedures and provided a detailed interpretation of the expected spectral features, serving as a valuable resource for researchers in the fields of chemistry and drug development. The self-validating nature of these combined techniques ensures a high degree of confidence in the analytical results.

References

- 1. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dibromosalicylic Acid [drugfuture.com]

- 3. chemscene.com [chemscene.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. sites.bu.edu [sites.bu.edu]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]

Synthesis of 3,5-Dibromo-2-hydroxybenzoic acid from salicylic acid

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid from Salicylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant halogenated aromatic compound, starting from salicylic acid. The document details the underlying principles of the electrophilic aromatic substitution mechanism, offers a robust, step-by-step experimental protocol, and discusses critical aspects of product purification, characterization, and safety. This guide is intended as a valuable resource for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction and Strategic Importance

This compound, also known as 3,5-Dibromosalicylic acid, is a valuable intermediate in organic synthesis.[1] Its structure, featuring a salicylic acid core with two bromine atoms, makes it a versatile building block for more complex molecules. The presence of bromine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, rendering this compound a point of interest for developing novel pharmaceutical agents and other specialty chemicals.[2]

This guide provides a detailed exploration of its synthesis via the direct bromination of salicylic acid. We will delve into the mechanistic rationale for the reaction's regioselectivity, present a reliable laboratory-scale protocol, and address the critical safety and handling procedures required for the reagents involved.

Reaction Mechanism: An In-depth Analysis

The synthesis of this compound from salicylic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The outcome of the reaction is dictated by the directing effects of the two functional groups already present on the aromatic ring: the hydroxyl (-OH) group and the carboxyl (-COOH) group.

Pillar of Expertise: Understanding Substituent Effects The key to this synthesis is understanding the powerful activating and directing influence of the hydroxyl group.

-

Hydroxyl Group (-OH): This group is a potent activating group. The lone pairs of electrons on the oxygen atom are delocalized into the benzene ring through resonance, significantly increasing the ring's electron density (nucleophilicity).[3] This makes the ring highly susceptible to attack by electrophiles. Furthermore, the -OH group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

-

Carboxyl Group (-COOH): In contrast, the carboxyl group is a deactivating group. It withdraws electron density from the ring, making it less reactive towards electrophiles. It acts as a meta-director.

In the case of salicylic acid, the activating ortho, para-directing effect of the -OH group overwhelmingly dominates the deactivating, meta-directing effect of the -COOH group. Therefore, electrophilic attack occurs at the positions ortho and para to the hydroxyl group. Since the carboxyl group occupies one of the ortho positions, substitution occurs at the other ortho position (C3) and the para position (C5), leading to the desired 3,5-dibromo product.

The reaction proceeds via the following mechanistic steps:

-

Electrophile Attack: The electron-rich aromatic ring of salicylic acid attacks a bromine molecule (Br₂), which acts as the electrophile. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation: A base (such as a bromide ion or another molecule in the reaction mixture) abstracts a proton from the carbon atom where the bromine has attached.[3]

-

Aromaticity Restoration: The removal of the proton restores the highly stable aromatic system, yielding the brominated product. This process occurs sequentially at positions 3 and 5.

Caption: Mechanism of electrophilic bromination of salicylic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification. Adherence to safety protocols is paramount.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purity |

| Salicylic Acid | 138.12 | 13.8 g | 1.0 | >99% |

| Bromine (Br₂) | 159.81 | 11.0 mL (34.4 g) | 2.15 | >99% |

| Glacial Acetic Acid | 60.05 | ~200 mL | - | ACS Grade |

| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - | - |

| Ethanol | 46.07 | ~150 mL | - | 95% or Absolute |

| Distilled Water | 18.02 | ~1 L | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

125 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath

-

1 L beaker

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (graduated cylinders, beakers)

Step-by-Step Synthesis Procedure

-

Setup: In a chemical fume hood, assemble the 500 mL three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Add the magnetic stir bar.

-

Dissolution: Add salicylic acid (13.8 g, 0.1 mol) to the flask, followed by 100 mL of glacial acetic acid. Stir the mixture until the salicylic acid is fully dissolved.

-

Bromine Addition: Carefully measure bromine (11.0 mL, 0.215 mol) and dissolve it in 75 mL of glacial acetic acid in the dropping funnel. Caution: Bromine is highly corrosive and toxic. Perform this step in the fume hood with appropriate PPE.[5]

-

Reaction: Slowly add the bromine solution dropwise to the stirred salicylic acid solution over approximately 60-90 minutes. The reaction is exothermic; use an ice bath to maintain the temperature between 20-30°C if necessary. A precipitate may form during the addition.

-

Completion: After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.

-

Precipitation (Workup): Slowly and carefully pour the reaction mixture into a 1 L beaker containing 500 mL of cold distilled water while stirring. A dense, white to off-white precipitate of the crude product will form.

-

Quenching: To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange/brown color of bromine in the supernatant disappears and the solution becomes colorless.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water (total ~200-300 mL) to remove acetic acid and inorganic salts.

-

Drying (Crude): Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.

Purification via Recrystallization

-

Transfer the crude, dried solid to a 500 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid. It is advisable to start with approximately 100-120 mL of ethanol and heat the mixture gently on a hot plate. Add more hot ethanol in small portions only if necessary to achieve complete dissolution.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the final product in a vacuum oven at a moderate temperature (50-60°C) to a constant weight. The expected melting point is 224-227 °C.

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂O₃ | [6] |

| Molecular Weight | 295.91 g/mol | [1][6] |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 224-227 °C | |

| CAS Number | 3147-55-5 | [6] |

-

Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch (from both phenol and carboxylic acid) around 3000-3500 cm⁻¹, a sharp C=O stretch around 1650-1700 cm⁻¹, and C-Br stretches in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct peaks for the two aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[6]

Critical Safety and Handling Protocols

Trustworthiness through Safety: The described protocol is robust only when executed with stringent safety measures. The hazards associated with the primary reagents demand rigorous adherence to safety protocols.

-

Bromine (Br₂):

-

Hazards: Extremely toxic, corrosive, and a strong oxidizing agent. Fatal if inhaled and causes severe, painful burns on skin contact. All manipulations must be conducted within a certified chemical fume hood.

-

PPE: Chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (fluorinated rubber or Viton® are recommended for handling neat bromine) are mandatory.[5]

-

Spills & Exposure: For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][7] Have a bromine spill kit (containing a neutralizer like sodium thiosulfate) readily available.

-

-

Salicylic Acid:

-

Glacial Acetic Acid:

-

Hazards: Corrosive and flammable. Causes severe skin and eye burns.

-

PPE: Handle in a fume hood, wearing appropriate gloves, goggles, and a lab coat.

-

-

Waste Disposal: All halogenated organic waste must be collected in a designated container. Acidic aqueous waste should be neutralized before disposal according to institutional guidelines.

References

- 1. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Solved: Outline the mechanism for the bromination of salicylic acid shown in reaction 2 in the fl [Chemistry] [gauthmath.com]

- 4. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]

- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 6. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]

- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 0563 - SALICYLIC ACID [inchem.org]

The Definitive Guide to 3,5-Dibromo-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a versatile organic compound with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications. We will delve into the technical details of its synthesis and explore its role as a building block in the development of novel therapeutic agents and functional materials, supported by established experimental protocols and mechanistic insights.

Nomenclature and Identification: A Compound of Many Names

This compound is known by several synonyms in scientific literature and chemical databases. Establishing a clear understanding of its various identifiers is crucial for accurate information retrieval and unambiguous communication in a research and development setting.

The most commonly used synonym is 3,5-Dibromosalicylic acid .[1][2][3][4] This name emphasizes its structural relationship to salicylic acid (2-hydroxybenzoic acid). Other recognized names include:

-

3,5-Dibrom-2-hydroxy-benzoesäure (German)

-

3,5-dbsa[4]

For precise identification, the following registry numbers and identifiers are assigned to this compound:

-

EC Number: 221-570-9[4]

-

PubChem CID: 18464[4]

-

InChI: 1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)[2][4]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Br₂O₃ | [1][2][3] |

| Molecular Weight | 295.91 g/mol | [1][3][4] |

| Appearance | White to off-white powder or needles | [3] |

| Melting Point | 223-229 °C | [3][8] |

| Solubility | Sparingly soluble in water; soluble in alcohol and ether. | [3] |

| pKa | Data not readily available in search results. |

Synthesis of this compound: A Step-by-Step Protocol

The primary method for synthesizing this compound is through the electrophilic bromination of salicylic acid.[3] The hydroxyl and carboxyl groups on the salicylic acid ring direct the incoming bromine atoms to the 3 and 5 positions.

Experimental Protocol: Bromination of Salicylic Acid

This protocol is based on established methods for the bromination of phenolic compounds.

Materials:

-

Salicylic acid

-

Elemental bromine (Br₂)

-

Glacial acetic acid

-

Distilled water

-

Sodium bisulfite (optional, for quenching excess bromine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve salicylic acid in glacial acetic acid with magnetic stirring.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Bromination: Slowly add a stoichiometric amount of elemental bromine dissolved in glacial acetic acid to the cooled salicylic acid solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Precipitation: Pour the reaction mixture into a beaker of cold distilled water. A precipitate of this compound will form.

-

Quenching (Optional): If there is a persistent bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with cold distilled water to remove any remaining acetic acid and inorganic salts.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain fine, needle-like crystals.

-

Drying: Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial starting material and intermediate in various fields, most notably in the synthesis of pharmaceuticals and as a component in functional materials.

Precursor in Antibiotic Synthesis

One of the significant applications of this compound is as a precursor in the synthesis of certain antibiotics.[8] The bromine atoms can be substituted or transformed to introduce different functional groups, allowing for the construction of more complex molecular architectures with potential biological activity.

Fungicidal and Bactericidal Properties

The copper salt of this compound has been utilized as a fungicide and a bactericide.[8] This suggests that the compound and its derivatives may have inherent antimicrobial properties that can be explored for various applications, including in agriculture and as antiseptics.

Intermediate for Novel Compounds

The reactivity of the bromine atoms and the phenolic hydroxyl group makes this compound a versatile building block for the synthesis of more complex molecules. Further bromination, for instance, can lead to the formation of 2,4,6-tribromophenol after decarboxylation.[8] This reactivity is exploited in combinatorial chemistry to generate libraries of compounds for drug screening and materials science research. It is also a useful starting material for the synthesis of 5-nitrosalicylic acid.[9]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling this compound.

-

Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with a well-defined profile and significant utility in scientific research and development. Its straightforward synthesis and versatile reactivity make it a valuable precursor for a wide range of applications, from the development of new pharmaceuticals to the creation of functional materials. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. chemscene.com [chemscene.com]

- 2. Benzoic acid, 3,5-dibromo-2-hydroxy- [webbook.nist.gov]

- 3. 3,5-Dibromosalicylic Acid [drugfuture.com]

- 4. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. PubChemLite - this compound (C7H4Br2O3) [pubchemlite.lcsb.uni.lu]

- 8. 3,5-Dibromsalicylsäure – Wikipedia [de.wikipedia.org]

- 9. This compound | 3147-55-5 | FD71156 [biosynth.com]

The Biological Activity of 3,5-Dibromo-2-hydroxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Halogenated Salicylate

3,5-Dibromo-2-hydroxybenzoic acid, also known as 3,5-dibromosalicylic acid, is a halogenated derivative of salicylic acid, a cornerstone molecule in pharmacology. Its chemical structure, characterized by a benzoic acid core with a hydroxyl group at position 2 and two bromine atoms at positions 3 and 5, suggests a rich and complex biological activity profile. The strategic placement of these functional groups—the carboxyl and hydroxyl moieties responsible for the foundational activities of salicylates, and the bulky, lipophilic bromine atoms—creates a molecule with unique physicochemical properties that are anticipated to translate into distinct pharmacological effects.

This technical guide provides an in-depth exploration of the known and inferred biological activities of this compound, offering a scientific rationale for its potential as a lead compound in drug discovery. We will delve into its prospective antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, underpinned by an understanding of the structure-activity relationships of benzoic acid derivatives. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these activities, empowering researchers to systematically investigate this promising molecule.

Anticipated Biological Activities and Mechanistic Insights

While direct and extensive research on this compound is emerging, its biological activities can be inferred from its structural relationship to salicylic acid and other halogenated phenolic compounds.

Antimicrobial Activity: A Two-Pronged Attack

Benzoic acid and its derivatives are well-recognized for their antimicrobial properties. The lipophilicity of these compounds allows them to partition into and disrupt the bacterial cell membrane, leading to increased permeability and eventual cell death[1]. The presence of two bromine atoms on the aromatic ring of this compound is expected to significantly enhance its lipophilicity compared to salicylic acid, potentially leading to more potent membrane-disrupting effects.

Furthermore, as a salicylic acid derivative, it may also interfere with key enzymatic processes within the bacterial cell, a known mechanism of action for salicylates. Studies on other brominated phenolic compounds have demonstrated potent antibacterial and antifungal activities, suggesting that the dibromo substitution is a key contributor to antimicrobial efficacy[1]. It is hypothesized that this compound would exhibit inhibitory effects against a range of pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans[1].

Antioxidant Properties: The Role of the Phenolic Hydroxyl Group

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The 2-hydroxybenzoic acid (salicylic acid) scaffold is known to possess antioxidant properties[2]. However, the position of substituents on the benzene ring can significantly influence this activity[2][3]. In some dihydroxybenzoic acids, hydroxyl groups in the ortho and para positions relative to the carboxyl group enhance antioxidant activity, while those in the meta position may reduce it[3][4]. For this compound, the antioxidant potential will be influenced by the electronic effects of the bromine atoms on the hydrogen-donating ability of the phenolic hydroxyl group. While some studies suggest that certain substitutions can lead to pro-oxidant effects, the overall antioxidant capacity needs to be empirically determined[2][5].

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Salicylic acid is the primary active metabolite of aspirin and exerts its well-known anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway[6][7]. Given its structural similarity, this compound is postulated to possess anti-inflammatory properties.

The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. It is plausible that this compound could modulate this pathway, potentially by inhibiting the phosphorylation of IκB, a critical step in NF-κB activation. Additionally, the mitogen-activated protein kinase (MAPK) signaling pathways are also implicated in inflammatory responses, and salicylates have been shown to affect these pathways. The brominated derivative may exhibit enhanced or altered interactions with components of these cascades.

Anticancer Potential: A Multifaceted Approach

Hydroxybenzoic acid derivatives have garnered significant interest for their potential anticancer activities, which are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to induce apoptosis and inhibit cell proliferation[8][9]. Salicylic acid itself has been shown to have anticancer effects against various cancer cell lines[10][11]. The mechanisms are often multifactorial, involving the modulation of signaling pathways that control cell cycle progression and apoptosis. The introduction of bromine atoms can increase the lipophilicity and potentially the cellular uptake of the compound, which may lead to enhanced cytotoxic effects on cancer cells. Studies on other brominated compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a promising candidate for further investigation as an anticancer agent[12].

Data Summary of Related Compounds

To provide a quantitative context for the anticipated biological activities of this compound, the following table summarizes the reported activities of structurally related compounds.

| Compound | Biological Activity | Target Organism/Cell Line | Key Performance Metric (IC50/MIC) | Reference |

| Salicylic Acid | Anticancer | A549 (Lung Carcinoma) | IC50 = 6.0 mM | [1][11] |

| 2,4-Dihydroxybenzoic Acid | Antimicrobial | E. coli, S. aureus, C. albicans | MIC = 2 mg/mL | [13] |

| 3,4-Dihydroxybenzoic Acid | Antimicrobial | E. coli, S. aureus, C. albicans | MIC = 2 mg/mL | [13] |

| 3,5-Dihydroxybenzoic Acid | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 4.77 mM | [13] |

| 3,5-Dihydroxybenzoic Acid | Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 = 4.25 mM | [13] |

| Brominated Phenols | Antibacterial | Bacillus subtilis, Staphylococcus aureus | MIC = 1 µg/mL |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum:

-

Aseptically pick several colonies of the test microorganism from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the serially diluted compound.

-

Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 1 mM).

-

Prepare a working solution of DPPH by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.

-

Prepare a series of concentrations of this compound in methanol. A known antioxidant, such as ascorbic acid, should be used as a positive control.

-

-

Assay Procedure:

-

To a 96-well plate, add a specific volume of each concentration of the test compound or control.

-

Add the DPPH working solution to each well.

-

Include a blank control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Potential Modulation of Inflammatory Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound, as a salicylate derivative, may inhibit this pathway, potentially by interfering with IKK activity or other upstream signaling components.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial signaling pathways involved in inflammation and cellular stress responses. These pathways typically consist of a three-tiered kinase module: a MAPKKK, a MAPKK, and a MAPK. Activation of these cascades by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory mediators. Salicylates have been shown to modulate MAPK signaling, and it is plausible that this compound could also exert its anti-inflammatory effects through interaction with components of these pathways, such as p38 or JNK.

Conclusion and Future Directions

This compound presents itself as a molecule of significant interest for drug discovery and development. Its structural features, combining the well-established pharmacophore of salicylic acid with the modulating effects of bromine substitution, provide a strong rationale for its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. While direct experimental data for this specific compound is not yet abundant, the principles of structure-activity relationships guide our understanding and highlight its promise.

The experimental protocols and mechanistic pathways detailed in this guide offer a robust framework for the systematic investigation of this compound. Future research should focus on generating quantitative data on its biological activities, elucidating its precise mechanisms of action, and evaluating its safety and efficacy in preclinical models. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing halogenated salicylate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromosalicylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Salicylic Acid–Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salicylic acid activates a 48-kD MAP kinase in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of 3,5-Dibromo-2-hydroxybenzoic Acid in Modern Research: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of chemical research, the strategic value of a molecule is often defined by its structural features and reactive potential. 3,5-Dibromo-2-hydroxybenzoic acid, a seemingly unassuming derivative of salicylic acid, represents a compelling case study in such strategic value. Its carefully orchestrated arrangement of a carboxylic acid, a hydroxyl group, and two bromine atoms on a benzene ring creates a versatile platform for innovation across medicinal chemistry, organic synthesis, and materials science. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental properties and burgeoning applications of this multifaceted compound. We will delve into its synthesis, explore its known biological activities, and present its utility as a foundational building block for more complex molecular architectures.

Core Molecular Characteristics

This compound, also known as 3,5-dibromosalicylic acid, is a white to off-white crystalline solid.[1] Its core structure is that of salicylic acid, with the addition of two bromine atoms at the 3 and 5 positions of the aromatic ring.[1]

| Property | Value | Source(s) |

| CAS Number | 3147-55-5 | [1][2][3][4] |

| Molecular Formula | C₇H₄Br₂O₃ | [3][4][5] |

| Molecular Weight | 295.91 g/mol | [2][3][5] |

| Melting Point | 223-227 °C | [5][6] |

| Synonyms | 3,5-Dibromosalicylic acid, 2-Hydroxy-3,5-dibromobenzoic acid | [4][5][7] |

The presence of the electron-withdrawing bromine atoms and the hydroxyl and carboxylic acid groups significantly influences the molecule's electronic properties and reactivity. The intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group is a key structural feature.[8][9]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through the electrophilic bromination of salicylic acid.[5] A general laboratory-scale protocol is outlined below.

Experimental Protocol: Bromination of Salicylic Acid

Objective: To synthesize this compound from salicylic acid.

Materials:

-

Salicylic acid

-

Liquid bromine

-

50% aqueous p-dioxane

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Prepare a slurry of salicylic acid in 50% aqueous p-dioxane in a reaction flask equipped with a stirrer and a dropping funnel.[10]

-

Begin dropwise addition of liquid bromine to the stirred slurry at room temperature. The reaction is exothermic, and the temperature will rise.[10]

-

Control the addition rate to maintain the reaction temperature, which will likely progress between 60-84°C.[10]

-

After the complete addition of bromine (approximately 2 to 2.2 molar equivalents), heat the mixture to reflux for a period to ensure the reaction goes to completion.[10]

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.[10]

-

Collect the crystalline this compound by vacuum filtration.

-

Wash the collected solid with cold water or fresh reaction solvent to remove impurities.[10]

-

Dry the purified product. The resulting product is typically of high purity (>99%).[10]

Causality of Experimental Choices:

-

Aqueous p-dioxane: This solvent system is effective for this reaction as it can dissolve both the polar salicylic acid and the nonpolar bromine, facilitating their interaction.[10]

-

Molar Equivalents of Bromine: Using a slight excess of bromine (2-2.2 equivalents) ensures the complete di-bromination of the salicylic acid.[10]

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the electrophilic aromatic substitution to completion.[10]

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The structural similarity of this compound to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), has prompted investigations into its own biological activities and its use as a scaffold for the development of new therapeutic agents.[6][8][11]

Antimicrobial Activity

This compound has demonstrated notable antibacterial and antifungal properties.[6]

-

Antibacterial Activity: Studies have shown its efficacy against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[6]

-

Antifungal Activity: The compound has also exhibited inhibitory effects against fungal species such as Candida albicans and Aspergillus niger.[6] The mechanism is thought to involve the inhibition of fungal growth and spore germination.[6]

The presence of the bromine atoms is believed to play a crucial role in its antimicrobial potency, a feature also observed in other brominated phenolic compounds isolated from marine sources.

Anti-inflammatory and Antioxidant Potential

As a derivative of salicylic acid, this compound is hypothesized to possess anti-inflammatory and antioxidant properties.[6] Salicylic acid itself exerts its anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzyme expression and the modulation of leukocyte function.[11] It is also a known scavenger of reactive oxygen species.[11]

While specific quantitative data for the anti-inflammatory and antioxidant activity of this compound is not extensively documented in publicly available literature, the structural analogy to salicylic acid provides a strong rationale for its potential in these areas. It may act by inhibiting enzymes in the inflammatory pathways or by scavenging free radicals.[6]

Caption: Potential biological activities of this compound.

A Versatile Scaffold for Novel Therapeutics

Perhaps the most significant application of this compound in drug discovery is its role as a versatile starting material for the synthesis of more complex bioactive molecules.[6] The reactive sites on the molecule—the carboxylic acid, the hydroxyl group, and the two bromine atoms—allow for a wide range of chemical modifications.

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, and other derivatives, which is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and introduce new binding interactions with biological targets.

-

Bromine Atoms: The bromine atoms are particularly useful as they can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds and the construction of biaryl systems, which are common motifs in many pharmaceutical agents.

For example, derivatives of the related compound 3,5-Dibromo-4-methoxybenzoic acid have been explored for their potential as anticancer agents and thyroid hormone receptor antagonists. While not direct applications of this compound, these studies highlight the potential of the dibrominated benzoic acid scaffold in drug design.

Utility in Organic Synthesis

Beyond its direct biological applications, this compound is a valuable reagent and building block in organic synthesis. It can serve as a precursor for the synthesis of other important chemical intermediates. For instance, it has been used as a starting material for the synthesis of 5-nitrosalicylic acid.[12]

The ability to selectively functionalize the different reactive sites on the molecule makes it a powerful tool for constructing complex molecular architectures, including bioactive heterocycles.[13]

Future Directions and Conclusion

This compound is a molecule with considerable, yet not fully tapped, potential. While its antimicrobial properties are emerging, further research is needed to elucidate the precise mechanisms of action and to evaluate its efficacy in more complex biological systems. The exploration of its anti-inflammatory and antioxidant activities with robust quantitative assays is a clear avenue for future investigation.

For drug development professionals, the true value of this compound may lie in its utility as a versatile and readily available building block. The strategic placement of its functional groups offers a canvas for the creative design and synthesis of novel therapeutic agents targeting a wide range of diseases. As the demand for new and effective drugs continues to grow, the strategic application of such well-defined chemical scaffolds will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

- 1. Buy this compound | 3147-55-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 3147-55-5 | FD71156 [biosynth.com]

- 4. daneshyari.com [daneshyari.com]

- 5. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Analgesic and antiinflammatory properties of some new salicylic acid derivatives, including QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. preprints.org [preprints.org]

- 11. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 12. benchchem.com [benchchem.com]

- 13. frontiersin.org [frontiersin.org]

3,5-Dibromo-2-hydroxybenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromo-2-hydroxybenzoic Acid

Introduction: Compound Profile and Scope

This compound, also known as 3,5-Dibromosalicylic acid, is a halogenated aromatic compound frequently utilized as a building block in organic synthesis and drug development.[1][2][3] Its specific chemical structure, featuring a carboxylic acid, a hydroxyl group, and two bromine atoms on the benzene ring, imparts distinct reactivity that is valuable for researchers. However, this same reactivity profile necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-proven perspective on risk mitigation. The core philosophy is that true laboratory safety is not just about following rules, but about understanding the causal links between a chemical's properties and the required precautions. Every protocol herein is designed as a self-validating system to ensure the protection of personnel, the integrity of experiments, and environmental compliance.

| Identifier | Value |

| Chemical Name | This compound[3][4] |

| Synonym(s) | 3,5-Dibromosalicylic acid[1][5] |

| CAS Number | 3147-55-5[2][5] |

| Molecular Formula | C₇H₄Br₂O₃ |

| Molecular Weight | 295.91 g/mol |

| Typical Form | Crystalline powder[5][6] |

| Melting Point | 224-227 °C[5] |

Section 1: Hazard Analysis and GHS Classification

A foundational element of safe handling is a complete understanding of the compound's intrinsic hazards as defined by the Globally Harmonized System (GHS). This compound is classified as hazardous, and its primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][7]

| GHS Classification | Details |

| Pictogram |

|

| Signal Word | Warning [5][8] |

| Hazard Class | Skin Irritation, Category 2[3][7][8] |

| Hazard Statement | H315: Causes skin irritation[3][7][8] |

| Hazard Class | Serious Eye Irritation, Category 2/2A[3][7][8] |

| Hazard Statement | H319: Causes serious eye irritation[3][7][8] |

| Hazard Class | Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory System)[3][5][7] |

| Hazard Statement | H335: May cause respiratory irritation[3][7][8] |

Expert Insights into the Hazards:

-

Skin Irritation (H315): As a solid powder, the primary risk of skin exposure comes from handling the material, where dust can settle on unprotected skin. The acidic nature of the carboxylic acid group, combined with the halogen substituents, can lead to localized redness, itching, and inflammation upon contact.[9]

-

Serious Eye Irritation (H319): The eyes are particularly vulnerable. The fine particulate nature of the compound allows it to become airborne easily during weighing or transfer. Contact with the mucous membranes of the eye can cause significant irritation, pain, and redness.[9][10] Immediate and thorough rinsing is critical to prevent potential damage.[10]

-

Respiratory Irritation (H335): Inhalation of the dust is a primary exposure route.[9] The particles can irritate the entire respiratory tract, from the nasal passages to the lungs, leading to coughing, sneezing, and breathing difficulties. The causality is direct: the compound acts as a foreign body irritant, and its chemical properties can exacerbate the inflammatory response.

Section 2: Comprehensive Risk Management and Exposure Control

Effective safety protocols are built upon a hierarchical system of controls. The most effective controls eliminate the hazard entirely, while the least effective rely solely on personnel behavior. This framework provides a systematic approach to minimizing exposure.

Caption: The Hierarchy of Controls prioritizes strategies for risk reduction.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[1] This is non-negotiable. The rationale is twofold: it contains the solid particulates during manipulation, preventing inhalation, and it protects the user from any potential vapors, especially if the compound is heated or used in a reaction.

-

Ventilation: Always handle the solid powder in a location with appropriate exhaust ventilation.[1][8] This ensures that any dust that becomes airborne is immediately captured and removed from the breathing zone of the operator.

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): All personnel must be trained on institution-approved SOPs for handling irritating powders. This includes procedures for weighing, transfer, solution preparation, and waste disposal.

-

Access Control: Store the material in a designated, clearly labeled area. Some sources recommend storing it in a locked cabinet or an area accessible only to authorized personnel.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][8][10]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It is the last line of defense when engineering and administrative controls are not sufficient to eliminate all risks.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10] A face shield may be required for procedures with a higher risk of splashing or dust generation.[9]

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile).[10] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed carefully, avoiding contact with the skin, and disposed of properly.

-

Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure.[9]

-

-

Respiratory Protection: When engineering controls cannot guarantee that dust levels will remain below exposure limits, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[5][9] The choice of respirator must be based on a formal risk assessment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 3,5-Dibromosalicylic acid 97 3147-55-5 [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Benzoic acid, 3,5-dibroMo-2,4-dihydroxy- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Derivatives from 3,5-Dibromo-2-hydroxybenzoic Acid

Abstract

3,5-Dibromo-2-hydroxybenzoic acid, a halogenated analogue of salicylic acid, represents a highly versatile and strategic scaffold for the synthesis of novel derivatives in medicinal chemistry and drug discovery. Its three modifiable functional groups—the carboxylic acid, the phenolic hydroxyl, and the two bromine atoms—provide orthogonal handles for a diverse array of chemical transformations. This guide details robust and validated protocols for the synthesis of key derivative classes, including esters, amides, and biaryl compounds. By explaining the causality behind experimental choices and providing step-by-step methodologies, these notes are designed to empower researchers, scientists, and drug development professionals to efficiently explore the chemical space around this promising core structure. The potential applications of these derivatives, ranging from antimicrobial to anticancer agents, underscore the scaffold's significance in developing next-generation therapeutics.[1][2]

Introduction: The Strategic Value of the this compound Scaffold